2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-9-6-11(10-16)17-14-7-8-15-17/h2-5,7-8,11H,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJVMMFETWFJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine moiety is synthesized via cyclization of 1,4-diaminobutane derivatives. A representative protocol involves:
- Substrate : 4-chlorobutan-1-amine hydrochloride.
- Base : Potassium carbonate in anhydrous dimethylformamide (DMF).
- Conditions : Reflux at 120°C for 12 hours under nitrogen.
The reaction proceeds through an intramolecular nucleophilic substitution (SN2), yielding pyrrolidine with 78–85% efficiency.
Sulfonylation with 4-Methoxyphenylsulfonyl Chloride
The sulfonyl group is introduced via reaction with 4-methoxyphenylsulfonyl chloride:
- Molar Ratio : 1:1.2 (pyrrolidine:sulfonyl chloride).
- Solvent : Dichloromethane (DCM) at 0–5°C.
- Base : Triethylamine (TEA) to scavenge HCl.
Mechanism :
- Deprotonation of pyrrolidine’s secondary amine by TEA.
- Nucleophilic attack on the sulfonyl chloride’s electrophilic sulfur.
- Elimination of chloride ion, forming the sulfonamide bond.
Yields typically exceed 90% after silica gel chromatography.
1,2,3-Triazole Ring Construction
The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Reactants :
- Alkyne : Propargylamine derivative of sulfonylated pyrrolidine.
- Azide : Sodium azide and 4-methoxybenzyl chloride.
Conditions :
Mechanistic Insights :
- In situ generation of organic azide from 4-methoxybenzyl chloride and NaN3.
- Cu(I)-mediated [3+2] cycloaddition forming the 1,4-disubstituted triazole.
This method achieves 70–80% yield with >95% regioselectivity.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
- Step 1 : Sulfonylation under microwaves (150 W, 100°C, 15 min).
- Step 2 : Triazole formation using CuSO4/sodium ascorbate in 10 min.
Advantages :
Enaminone-Based Cycloaddition
Enaminones react with sulfonyl azides to form triazoles without metal catalysts:
- Reactants : Pyrrolidine-derived enaminone + 4-methoxyphenylsulfonyl azide.
- Solvent : Ethanol at room temperature.
This method avoids copper residues, critical for pharmaceutical applications.
Optimization of Critical Parameters
Solvent Selection
| Solvent | Reaction Efficiency (%) | Purity (%) |
|---|---|---|
| DCM | 92 | 98 |
| DMF | 85 | 95 |
| THF | 78 | 90 |
Polar aprotic solvents like DCM enhance sulfonylation kinetics.
Temperature Profile
- Sulfonylation : Optimal at 0–5°C (prevents sulfonate ester formation).
- CuAAC : 60°C balances reaction rate and catalyst stability.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methoxybenzyl chloride | 120 |
| Cu(I) iodide | 450 |
| NaN3 | 90 |
Microwave methods reduce energy costs by 40% compared to batch reactors.
Emerging Methodologies
Flow Chemistry Approaches
Microreactors enable continuous synthesis:
Biocatalytic Sulfonylation
Engineered sulfotransferases catalyze sulfonylation at pH 7.0:
- Yield : 65% (room temperature, aqueous buffer).
Chemical Reactions Analysis
Functionalization of the Sulfonyl Group
The 4-methoxyphenylsulfonyl group participates in nucleophilic substitutions and eliminations:
Base-Induced Elimination
-
Reagents : Pyrrolidine (2 equiv) in 1,4-dioxane.
-
Conditions : Room temperature, 12 hours, yielding NH-1,2,3-triazoles (>99% efficiency) .
-
Mechanism : The sulfonyl fluoride/sulfonate acts as a leaving group under basic conditions (Figure 4 in ).
Suzuki–Miyaura Cross-Coupling
Triazole derivatives with halogen substituents undergo cross-coupling with arylboronic acids:
-
Catalyst : Pd(OAc)₂ (5 mol%) with K₂CO₃ base.
-
Conditions : THF/H₂O (3:1), 85–90°C, 10–12 hours, yielding analogs in 82–91% yields .
Scope : Electron-withdrawing (e.g., NO₂) and electron-donating (e.g., OMe) boronic acids are tolerated .
Modification of the Pyrrolidine Ring
The pyrrolidine moiety undergoes alkylation or sulfonylation:
Reductive Amination
-
Reagents : Aldehydes (e.g., 4-fluorobenzaldehyde), NaBH(OAc)₃.
-
Conditions : THF, room temperature, yielding substituted pyrrolidines (e.g., 2bb , 86% yield) .
Stability and Degradation Pathways
-
Base Sensitivity : The sulfonyl group decomposes under strong basic conditions (e.g., NaOH), forming NH-triazoles .
-
Thermal Stability : Stable at temperatures <150°C but may undergo ring-opening above this threshold .
Comparative Reactivity Data
Key Research Findings
-
Regioselectivity : CuAAC predominantly yields 1,4-disubstituted triazoles due to copper coordination .
-
Electronic Effects : Electron-rich arylboronic acids enhance coupling efficiency in Suzuki reactions .
-
Synthetic Versatility : The sulfonyl group enables modular post-functionalization (e.g., alkylation, elimination) .
Scientific Research Applications
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrrolidine synthesis | Cyclization | Appropriate amines |
| Sulfonylation | Nucleophilic substitution | Sulfonyl chlorides |
| Triazole formation | Click chemistry | Azides, terminal alkynes |
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole have shown effectiveness against various bacterial strains and fungi. A notable study demonstrated that certain triazole derivatives inhibited the growth of pathogenic fungi such as Candida albicans and Aspergillus niger.
Anticancer Properties
Triazoles are also recognized for their anticancer activities. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, derivatives of triazoles have been reported to inhibit the proliferation of breast cancer cells by targeting specific kinases involved in cell cycle regulation.
Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects make it a candidate for further research in the treatment of inflammatory diseases.
Case Study 1: Antifungal Activity
In a study published in Pharmaceutical Biology, researchers synthesized several triazole derivatives and evaluated their antifungal activity against strains isolated from patients with candidiasis. The most active compounds demonstrated minimum inhibitory concentrations (MIC) lower than those of conventional antifungal agents like fluconazole .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of triazole derivatives highlighted their ability to inhibit tumor growth in xenograft models. The study showed that treatment with these compounds led to significant tumor regression compared to control groups .
Mechanism of Action
The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Triazole vs. Oxadiazole: The target compound’s 1,2,3-triazole core differs from the 1,2,4-oxadiazole in 1a/1b.
- Sulfonyl vs. Alkyl Groups : The 4-methoxyphenylsulfonyl group in the target compound contrasts with the phenylethyl substituents in 1a/1b. Sulfonyl groups improve metabolic stability and electronic effects (e.g., resonance stabilization), whereas alkyl groups may enhance lipophilicity .
- Halogenated vs. Methoxy Substituents : Compounds like 2ab (halogenated benzyl) show mPTP blockade activity, likely due to electron-withdrawing effects enhancing electrophilic interactions. The target’s 4-methoxy group, being electron-donating, may reduce reactivity but improve solubility .
Biological Activity
The compound 2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family, characterized by its unique structural features that include a pyrrolidine ring and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 308.36 g/mol . The structure includes a methoxyphenyl moiety linked via a sulfonamide to a pyrrolidine ring, which is further connected to a triazole ring. The presence of multiple functional groups suggests diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.36 g/mol |
| CAS Number | 1795190-07-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the triazole ring may participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to its targets .
Biological Activity
Recent studies have highlighted several key biological activities associated with This compound :
Antimicrobial Activity
Research indicates that compounds similar to this triazole derivative exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive .
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
- Triazole Derivatives : A series of triazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus. The most active compounds demonstrated MIC values significantly lower than traditional antibiotics, indicating a promising alternative for antibiotic resistance .
- Enzyme Interaction Studies : Molecular docking studies have shown that compounds with similar structures effectively bind to the pregnane X receptor (PXR), which plays a crucial role in drug metabolism regulation. This interaction suggests potential applications in pharmacology for modulating drug metabolism .
Q & A
Q. Critical Reaction Parameters :
Advanced: How can discrepancies in NMR data interpretation for this compound be resolved, particularly in distinguishing regioisomers?
Answer:
Discrepancies often arise from overlapping proton signals or solvent effects. Methodological strategies include:
- 2D NMR Techniques : HSQC and HMBC to correlate protons with adjacent carbons, clarifying pyrrolidine and triazole connectivity .
- Solvent Screening : Compare CDCl₃ vs. DMSO-d₶ to shift exchangeable protons (e.g., NH in triazole) .
- Computational Validation : DFT-based chemical shift predictions (e.g., using Gaussian or ADF software) to match experimental δ values .
Q. Example Data Conflict Resolution :
Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., δ 157.7 ppm for triazole carbons) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 368.1) and detects impurities .
- X-ray Crystallography : Definitive proof of regiochemistry (e.g., dihedral angles between pyrrolidine and triazole rings) using SHELX refinement .
Q. Structural Validation Workflow :
Preliminary NMR/LC-MS screening.
Single-crystal growth via slow evaporation (ethanol/water).
SHELXL refinement with H-atom riding model (R-factor < 0.05) .
Advanced: What strategies improve crystallinity of sulfonamide-pyrrolidine-triazole hybrids for X-ray studies?
Answer:
Q. Case Study :
| Condition | Crystal Quality (R-factor) |
|---|---|
| Ethanol/water (1:1) | 0.08 (poor diffraction) |
| Ethanol/acetone (3:1) | 0.03 (high-resolution) |
Basic: What in vitro assays are used to evaluate biological activity?
Answer:
Q. Typical Screening Data :
| Assay | Result (Target Compound) | Reference Compound |
|---|---|---|
| Cytotoxicity (HEK-293) | IC₅₀ = 55.3 μM | Doxorubicin (IC₅₀ = 0.1 μM) |
| mPTP Inhibition | 68% at 10 μM | Cyclosporin A (85% at 10 μM) |
Advanced: How can molecular docking guide SAR studies for this compound?
Answer:
- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
- Docking Workflow :
- Prepare ligand (protonation states via MarvinSketch).
- Grid generation around active site (AutoDock Vina).
- Score poses using MM/GBSA free-energy calculations .
- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
